(3S,4S)-4-(4-fluorophenyl)-1-(2,2,6,6-tetramethylpiperidin-4-yl)piperidin-3-ol
Übersicht
Beschreibung
(3S,4S)-4-(4-fluorophenyl)-1-(2,2,6,6-tetramethylpiperidin-4-yl)piperidin-3-ol is a useful research compound. Its molecular formula is C20H31FN2O and its molecular weight is 334.5 g/mol. The purity is usually 95%.
The exact mass of the compound (3S*,4S*)-4-(4-fluorophenyl)-2',2',6',6'-tetramethyl-1,4'-bipiperidin-3-ol is 334.24204178 g/mol and the complexity rating of the compound is 415. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modification
This compound serves as a precursor in chemical synthesis, with studies detailing its alkylation and functional group transformations. For example, Banert et al. (2012) explored the N-alkylation of 2,2,6,6-tetramethylpiperidin-4-ones, demonstrating methods for introducing ketone units and varying alkyl groups Banert, K., Fink, K., Hagedorn, M., & Richter, F. M. (2012). Similarly, Membrat et al. (2019) presented a general methodology for the chemoselective N-alkylation of (2,2,6,6)-tetramethylpiperidin-4-ol, highlighting the efficiency of microwave irradiation in improving yields and reducing reaction times Membrat, R., Vasseur, A., Giordano, L., Martinez, A., & Nuel, D. (2019).
Pharmacological Studies
In pharmacology, derivatives of this compound have been studied for their binding affinity to various receptors, indicating potential for drug development. Perregaard et al. (1995) synthesized a series of compounds with high affinity for sigma 1 and sigma 2 binding sites, including variations with 4-fluorophenyl substituents, demonstrating their potential as sigma 2 ligands with potent anxiolytic activity Perregaard, J., Moltzen, E., Meier, E., & Sanchez, C. (1995).
Material Science Applications
In material science, the compound's derivatives have been utilized in designing novel polymers and materials. Pefkianakis et al. (2005) developed new poly(aryl ether sulfone) copolymers containing biphenylpyridine and tetramethyl biphenyl moieties for high-temperature fuel cell applications, showcasing the versatility of fluorophenyl derivatives in high-performance material synthesis Pefkianakis, E. K., Deimede, V., Daletou, M., Gourdoupi, N., & Kallitsis, J. (2005).
Eigenschaften
IUPAC Name |
(3S,4S)-4-(4-fluorophenyl)-1-(2,2,6,6-tetramethylpiperidin-4-yl)piperidin-3-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31FN2O/c1-19(2)11-16(12-20(3,4)22-19)23-10-9-17(18(24)13-23)14-5-7-15(21)8-6-14/h5-8,16-18,22,24H,9-13H2,1-4H3/t17-,18+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOPYUQAZWJULF-ZWKOTPCHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)N2CCC(C(C2)O)C3=CC=C(C=C3)F)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(CC(N1)(C)C)N2CC[C@H]([C@@H](C2)O)C3=CC=C(C=C3)F)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.